5CITEP

Descripción

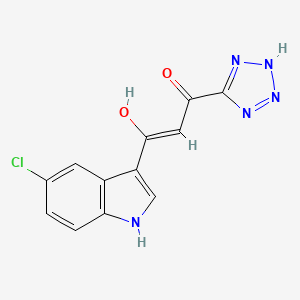

Structure

3D Structure

Propiedades

Número CAS |

245426-70-4 |

|---|---|

Fórmula molecular |

C12H8ClN5O2 |

Peso molecular |

289.68 g/mol |

Nombre IUPAC |

(Z)-3-(5-chloro-1H-indol-3-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one |

InChI |

InChI=1S/C12H8ClN5O2/c13-6-1-2-9-7(3-6)8(5-14-9)10(19)4-11(20)12-15-17-18-16-12/h1-5,14,19H,(H,15,16,17,18)/b10-4- |

Clave InChI |

FIBQKRNTWLEWHF-WMZJFQQLSA-N |

SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)C(=CC(=O)C3=NNN=N3)O |

SMILES isomérico |

C1=CC2=C(C=C1Cl)C(=CN2)/C(=C/C(=O)C3=NNN=N3)/O |

SMILES canónico |

C1=CC2=C(C=C1Cl)C(=CN2)C(=CC(=O)C3=NNN=N3)O |

Sinónimos |

5-ClTEP; 5CITEP; 5ClTEP; (Z)-3-(5-Chloro-1H-indol-3-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one |

Origen del producto |

United States |

Chemical Synthesis and Synthetic Methodologies of 5citep and Analogues

Established Synthetic Pathways for 5CITEP Construction

The synthesis of this compound, while not detailed in a single source, can be understood by examining the construction of its core components: the 5-chloroindole (B142107) moiety and the 3-hydroxy-3-(2H-tetrazol-5-yl)propenone side chain. The synthetic strategy likely involves the separate synthesis of these key fragments followed by their coupling.

Key Reaction Steps and Precursors for this compound Core Structure

The 5-chloroindole-2-carboxylic acid core is a common precursor for various indole-based compounds. Its synthesis can be achieved through several established methods, often starting from commercially available substituted anilines. A prevalent approach is the Fischer indole (B1671886) synthesis, which involves the reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions.

However, for the specific construction of indole-2-carboxylic acid derivatives, the Reissert indole synthesis is a highly effective method. This synthesis typically begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate. The resulting intermediate is then subjected to reductive cyclization to form the indole-2-carboxylic acid core.

A plausible synthetic route to the 5-chloroindole portion of this compound would likely start with a 3-acetylindole (B1664109) derivative. For instance, the Claisen condensation of a suitable 3-acetylindole with an appropriate reagent can furnish the β-diketo moiety, which is a key structural feature of many HIV-1 integrase inhibitors. unifi.it The synthesis of various substituted indole-β-diketo acids has been reported, highlighting the versatility of this approach. unifi.it

The key precursors and reaction steps for a generalized indole-β-diketo acid synthesis are outlined below:

| Precursor | Reagent(s) | Reaction Step | Intermediate/Product |

| Substituted 3-acetylindole | Methyl lithium, Diethyl ether | Acetylation | 3-acetylindole derivative |

| Substituted aldehyde | Methyl azidoacetate | Claisen condensation | Azidoester |

| Azidoester | Xylene (reflux) | Hemetsberger reaction (cyclization) | Indole-2-carboxylate |

| Indole-2-carboxylate | Alkyl halide, KOH/DMSO | N-alkylation | N-alkylated indole-2-carboxylate |

| N-alkylated indole-2-carboxylate | Trifluoroacetic anhydride, Acetic acid, Phosphoric acid | Acylation | 3-acetyl-indole derivative |

| 3-acetyl-indole derivative | Alkaline hydrolysis | Saponification | 3-acetyl-indole carboxylic acid |

| 3-acetyl-indole carboxylic acid | - | Decarboxylation | 3-acetylindole |

Rational Design and Chemical Modifications of this compound Analogues

The rational design of this compound analogues is primarily driven by the need to improve potency, selectivity, and pharmacokinetic properties, as well as to overcome drug resistance. Structure-activity relationship (SAR) studies are crucial in guiding these modifications. nih.govresearchgate.netrsc.org

Strategies for Structural Diversification on the Aryl and Acidic Portions

Structural modifications on the indole core and the acidic side chain of this compound analogues are key strategies for optimizing their biological activity. The tetrazole group in this compound is a well-known bioisostere of a carboxylic acid, a common feature in diketo acid inhibitors of HIV-1 integrase. acs.org

Aryl Portion (Indole Core):

Substitution at the 5-position: The chloro-substituent at the 5-position of the indole ring in this compound is a common feature in many bioactive indole derivatives. Modifications at this position with other halogens or electron-withdrawing/donating groups can influence the electronic properties and binding interactions of the molecule.

N-alkylation: Alkylation of the indole nitrogen can modulate the lipophilicity and steric bulk of the compound, potentially affecting its cell permeability and binding affinity. unifi.it

Dioxole ring fusion: The introduction of a dioxole ring to the indole backbone can extend the molecular structure and potentially introduce new binding interactions. unifi.itacs.org

Acidic Portion (β-Diketo Acid Moiety):

Bioisosteric replacement: While the tetrazole in this compound serves as a carboxylic acid mimic, other acidic bioisosteres can be explored to fine-tune the acidity and chelating properties of the molecule, which are crucial for binding to the magnesium ions in the active site of HIV-1 integrase.

Positional Isomerism: The position of the diketo moiety on the indole ring (e.g., at the 2- or 3-position) has been shown to significantly impact the inhibitory activity and selectivity of these compounds. unifi.it

Synthesis of Chimeric this compound Derivatives for Functional Exploration

The synthesis of chimeric molecules, which combine the structural features of this compound with other pharmacophores, is a strategy to explore new biological activities or to enhance the existing ones. This approach can lead to compounds with dual modes of action or improved targeting capabilities.

For instance, a chimeric molecule could be designed by linking the this compound scaffold to a peptide or another small molecule known to interact with other viral or host cell targets. The synthesis of such chimeras would involve the use of appropriate linkers and coupling chemistries to connect the different molecular entities.

Advanced Synthetic Techniques Applied in this compound-Related Research

The synthesis of complex molecules like this compound and its analogues can benefit from the application of advanced synthetic techniques that offer improved efficiency, selectivity, and access to a wider range of chemical diversity.

Multicomponent Reactions (MCRs): MCRs are powerful tools for the rapid construction of complex molecules from simple starting materials in a single step. The Ugi-tetrazole reaction, for example, is an MCR that can be used to synthesize 2-tetrazolo substituted indoles, which are structurally related to the side chain of this compound. nih.gov This approach offers a convergent and efficient route to these important heterocyclic systems. nih.govnih.gov

Domino Reactions: Domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, can significantly streamline the synthesis of complex indole derivatives. For example, a domino Diels-Alder reaction has been utilized for the efficient synthesis of polyfunctionalized carbazoles, which share a structural relationship with the indole core. nih.govbeilstein-archives.org

Catalytic Approaches: The use of transition metal catalysts and organocatalysts can provide mild and selective methods for the functionalization of the indole ring, allowing for the introduction of various substituents at specific positions. nih.gov These catalytic systems are valuable for the synthesis of a diverse library of this compound analogues for SAR studies.

Molecular Mechanisms of 5citep Mediated Integrase Inhibition

Enzymatic Inhibition Profiles of 5CITEP in HIV-1 Integrase Assays

This compound functions as a potent inhibitor of HIV-1 integrase activity in in vitro enzymatic assays researchgate.netacs.org. Its inhibitory profile demonstrates differential potency against the two key integrase-catalyzed reactions.

Preferential Inhibition of HIV-1 Integrase Strand Transfer Activity by this compound

A hallmark of this compound's inhibitory action is its preferential inhibition of the strand transfer (ST) activity of HIV-1 integrase pnas.orgpnas.orgresearchgate.netnih.gov. Studies have consistently shown that this compound inhibits strand transfer at significantly lower concentrations compared to its effect on 3'-processing researchgate.netacs.orgresearchgate.net. For instance, this compound has been reported to inhibit strand transfer with an IC₅₀ value of approximately 0.65 µM, while its IC₅₀ for 3'-processing is considerably higher, around 35 µM researchgate.netresearchgate.net. This selectivity for strand transfer is a characteristic shared with other diketo acid (DKA) inhibitors, such as L-731,988, which also exhibit potent and selective inhibition of strand transfer pnas.orgpnas.orgpnas.org. The antiviral activity of DKAs is primarily attributed to their effect on strand transfer pnas.org.

The following table summarizes reported inhibitory potencies for this compound:

| Activity | IC₅₀ (µM) | Reference |

| Strand Transfer (ST) | 0.65 | researchgate.netresearchgate.net |

| 3'-Processing (3'-P) | 35 | researchgate.netresearchgate.net |

Differential Inhibition of 3'-Processing Activity by this compound and Analogues

While this compound exhibits potent preferential inhibition of strand transfer, its activity against 3'-processing is considerably weaker researchgate.netnih.gov. This differential inhibition is a key aspect of its enzymatic profile. Structural modifications to this compound and its analogues have been explored to understand the influence of different acidic functionalities on integrase inhibition pnas.orgresearchgate.netacs.org. For example, a this compound analogue (DKA1) in which the tetrazole group was replaced with a carboxylate showed similar inhibition of HIV-1 integrase to this compound, suggesting functional equivalence between the carboxyl and tetrazole functions in this context researchgate.net. However, some studies indicate that carboxylate-containing analogues might be more potent than tetrazole derivatives in certain contexts pnas.orgacs.org. Introduction of carboxylic acid-containing substituents onto the left side aryl ring of this compound analogues has been shown to enhance 3'-processing inhibitory potency, thereby reducing selectivity towards strand transfer reactions acs.org. Despite potent in vitro inhibition in biochemical assays, this compound and other indole-containing inhibitors have shown limited or no significant antiviral effects in cellular assays using HIV-1-infected cells, unlike some other DKAs such as L-708,906 acs.org.

Role of Divalent Metal Ions in this compound Binding and Inhibitory Action

The catalytic activity of HIV-1 integrase is strictly dependent on the presence of divalent metal ions, typically magnesium (Mg²⁺) or manganese (Mn²⁺) nih.govpnas.orgpnas.orgcore.ac.ukscienceopen.com. These metal cofactors are coordinated by a highly conserved catalytic triad (B1167595) of acidic amino acid residues within the integrase active site: Asp64, Asp116, and Glu152 (the DD(35)E motif) nih.govpnas.orgpnas.orgscienceopen.combrieflands.com. This compound's binding and inhibitory action are intricately linked to the presence and type of these divalent metal ions pnas.orgcore.ac.ukresearchgate.netnih.gov.

Metal Chelation by the this compound Diketo Acid Moiety

The diketo acid (DKA) pharmacophore, present in this compound, is crucial for its inhibitory mechanism, primarily through its ability to chelate divalent metal ions within the integrase active site pnas.orgpnas.orgasm.orgspandidos-publications.com. Crystallographic studies of the integrase catalytic core domain complexed with this compound (e.g., PDB 1QS4) have revealed that the inhibitor binds centrally in the active site, making contacts with the catalytic residues Asp64, Asp116, and Glu152 tandfonline.comnih.govpnas.orgstanford.edu. The diketo linker of this compound, along with its tetrazole moiety, makes contacts in the active site that are similar to those predicted for other DKAs based on resistance studies pnas.org. In the this compound structure, the nitrogen atoms of the tetrazole ring are hydrogen-bonded to Thr66, Asn155, Lys159, and Lys156, with Glu152 also being within hydrogen-bonding distance of the enol hydroxyl pnas.org.

A two-metal-binding model has been postulated as the molecular basis for DKA-like inhibition, where the diketo acid pharmacophore coordinates two divalent metal ions in the catalytic site pnas.orgasm.orgresearchgate.net. This coordination is believed to functionally sequester the critical metal cofactors, thereby blocking the target DNA binding site of the strand transfer complex pnas.orgnih.govasm.orgresearchgate.net. The DKA portion of this compound is observed to be planar in its crystal structure, and modeling based on this structure suggests that the inhibitor coordinates two metals bound at the active site, with a calculated distance between the metals of 3.61 Å, consistent with distances observed in other integrase structures pnas.orgpnas.org.

Influence of Specific Metal Cofactors (Mg²⁺, Mn²⁺) on this compound Inhibitory Potency

The inhibitory potency of this compound is influenced by the specific type of divalent metal cofactor present pnas.orgcore.ac.ukmedcraveebooks.com. Experimental results indicate that this compound exhibits different inhibition activities depending on whether integrase is complexed with Mg²⁺ or Mn²⁺ core.ac.uk. Notably, this compound is generally more potent in the presence of Mn²⁺ ions compared to Mg²⁺ pnas.orgcore.ac.uk. For instance, tetrazole-containing inhibitors like this compound show reduced binding and inhibition in Mg²⁺ relative to Mn²⁺ pnas.org. This suggests that while the tetrazole can functionally replace a carboxylate, it confers a distinct metal dependence on activity pnas.org.

Molecular dynamics simulations have explored these differences, suggesting that the coordination sphere of water molecules around the divalent cations plays a role core.ac.uk. For example, a hydrogen bond between a water molecule (OW1) and Asp64 is stronger in the IN–this compound–Mg²⁺ complex than in the IN–this compound–Mn²⁺ complex core.ac.uk. This tighter interaction in the Mg²⁺ complex might explain why this compound is more potent with Mn²⁺, as the barrier for proton transfer could be higher in the Mn²⁺ complex core.ac.uk. Furthermore, substitutions in several amino acids near the metal-coordinating residues (Asp64 and Glu152) of integrase can confer resistance to this compound in the presence of Mg²⁺ but not Mn²⁺, highlighting the metal-dependent nature of resistance core.ac.uknih.gov.

Interaction of this compound with HIV-1 Integrase-DNA Complexes

This compound interacts directly with the HIV-1 integrase-DNA complex, specifically binding within the integrase active site tandfonline.compnas.orgpnas.orgnih.gov. This interaction is critical to its mechanism of action as an integrase strand transfer inhibitor (INSTI).

While this compound binds in the absence of donor substrate, and substantial conformational changes in the protein are not observed in the this compound complex, its mechanism is considered structurally homologous to other diketo acids pnas.orgpnas.org. The model for DKA inhibition suggests that the inhibitor occupies the active site, hindering the access of target DNA acs.orgresearchgate.net. Docking simulations using the IN/5CITEP complex as a surrogate for an IN/viral DNA complex have shown that the fitness of various compounds for the catalytic cavity correlates with their inhibitory concentrations in strand transfer assays, further supporting the relevance of the this compound-bound structure for understanding INSTI binding nih.govnih.govasm.org. The amino acids involved in this compound binding are consistent with those implicated in drug resistance nih.govnih.gov.

Competitive Binding of this compound with Target DNA Substrate

This compound binds centrally within the integrase active site, forming crucial contacts with key amino acid residues. Specifically, it interacts with aspartates D64 and D116, and glutamate (B1630785) E152. wikipedia.orgthegoodscentscompany.comresearchgate.netrjptonline.org This binding directly competes with the viral DNA for access to the integrase enzyme. wikipedia.orgthegoodscentscompany.com

Research indicates that this compound selectively inhibits the strand transfer (ST) reaction, a critical step in HIV-1 integration, and this inhibition is dependent on the concentration of the target DNA substrate. nih.govmims.com Competitive binding assays, utilizing tritiated diketo acid (DKA) inhibitors like L-731,988, demonstrate a dose-dependent reduction in DKA binding in the presence of this compound, suggesting a shared or overlapping binding site between this compound and DKAs. nih.govmims.com

Table 1: Key Integrase Residues Interacted with by this compound

| Integrase Residue | Role in this compound Binding / Integrase Function | Source |

| Asp64 | Active site residue, interacts with this compound | wikipedia.orgrjptonline.orgmims.com |

| Asp116 | Active site residue, interacts with this compound | wikipedia.orgrjptonline.org |

| Glu152 | Active site residue, interacts with this compound | wikipedia.orgresearchgate.netrjptonline.org |

| Asn155 | Interacts with this compound via a bridging water molecule | mims.com |

| Gln148 | Critical for strand transfer, interaction inhibited by this compound | wikidata.orguni.luguidetopharmacology.orgsigmaaldrich.comuni.lulabshare.cn |

| Lys159 | Interacts with this compound in IN-inhibitor cocrystal structure | guidetopharmacology.orgsigmaaldrich.comuni.lu |

| Lys156 | Contributes to binding of IN to viral DNA and this compound | sigmaaldrich.comuni.lu |

| Tyr143 | Interacted with this compound in IN-inhibitor cocrystal structure | guidetopharmacology.org |

Effects of this compound on Integrase-DNA Crosslinking

This compound has been shown to directly interfere with the formation of specific cross-links between HIV-1 integrase and its DNA substrates. Specifically, it inhibits the cross-linking that occurs between the terminal 5'-cytosine (5'-C) of the viral DNA's long terminal repeat (LTR) and glutamine 148 (Gln-148) of HIV-1 integrase. wikidata.orguni.lu This interaction between 5'-C and Gln-148 is crucial for the strand transfer reaction, which involves a conformational change of the integrase-viral (donor) DNA complex. wikidata.org

Table 2: this compound Inhibition Potency

| Assay Type | IC50 Value (µM) | Source |

| Integrase 3'-Processing (3'-P) | 35 | wikipedia.orgthegoodscentscompany.comuni.lu |

| Strand Transfer (ST) | 0.65 | wikipedia.orgthegoodscentscompany.comuni.lu |

| Integrase-DNA Cross-linking | 29 | uni.luherts.ac.uk |

Modulation of Integrase Nucleoprotein Complex Assembly by this compound

The integration of viral DNA into the host genome is catalyzed by integrase within a larger structure known as the pre-integration complex (PIC), a highly organized nucleoprotein complex where integrase is tightly associated with viral DNA. ntnu.nometabolomicsworkbench.org Integrase itself can compact HIV DNA mimetics in vitro, a process that occurs in stages, involving the assembly of integrase tetramers that bridge DNA strands to form "rosette" structures.

This compound, as an active site inhibitor, influences the formation and stability of these crucial integrase-DNA complexes. The requirement for integrase to be assembled into a nucleoprotein complex competent for strand transfer before DKA inhibitors (and by extension, this compound) can bind, underscores this compound's role in modulating this assembly. mims.com Its competitive binding with the target DNA substrate implies that this compound interferes with the correct positioning or interaction of DNA within the active site, which is essential for the formation of a catalytically active complex. nih.govmims.com

Structural studies, such as the crystal structure of the HIV-1 integrase catalytic domain complexed with this compound, provide a foundational understanding for structure-based drug design, revealing how this compound occupies the active site and potentially prevents the proper assembly or function of the integrase-DNA complex. researchgate.net Furthermore, docking simulations suggest that the binding site of integrase strand transfer inhibitors (INSTIs), including this compound, overlaps with a putative acceptor DNA binding region that is distinct from, yet adjacent to, the donor DNA binding site. This spatial relationship indicates that this compound may prevent the proper engagement of the target DNA, thereby inhibiting the strand transfer reaction. Both the presence of divalent metal ions and the occupation of the putative viral DNA binding site by this compound are crucial for optimal drug-ligand interactions and the subsequent inhibitory effect on the integrase nucleoprotein complex.

Structural Biology and Computational Analysis of 5citep Integrase Interactions

Molecular Dynamics Simulations and Conformational Studies of 5CITEP Complexes

Exploration of Integrase Flexible Loop Regions and Novel Binding Trenches Induced by this compound

The catalytic core domain of HIV-1 integrase exhibits significant conformational flexibility, particularly within its active site. A key flexible region is the catalytic loop, typically comprising residues 139-152 or 139-147, which is situated in close proximity to the enzyme's active site wikipedia.orgwikipedia.orgnih.gov. Crystallographic analyses have indicated a high degree of flexibility in the three-dimensional structure surrounding the active site wikipedia.orgmims.com.

Studies involving this compound have revealed its ability to establish contacts with residues within these flexible loop regions, such as Tyrosine 143 (Y143) and Glutamic acid 148 (E148) nih.gov. The catalytic loop (residues 139–147) is recognized as a crucial DNA-binding site essential for integrase function wikipedia.orgnih.govnih.gov. Computational approaches, including molecular dynamics simulations, have further corroborated the importance of the flexible loop (residues 140-149) in integrase function and inhibitor binding nih.gov.

Furthermore, research has identified novel binding trenches within the integrase catalytic site, adjacent to the active catalytic loop wikipedia.orgnih.govnih.gov. The binding of certain compounds, including those structurally related to this compound, can interact with this flexible loop, potentially inducing conformational changes that, in turn, affect the active site residues and the enzyme's catalytic activity nih.gov. The precise location of this compound has been mapped onto both open and closed conformations of the wild-type integrase binding site, highlighting its role in stabilizing specific enzyme states relevant to inhibition wikipedia.org.

Molecular Docking and Binding Mode Predictions for this compound and Analogues

Molecular docking studies have been instrumental in elucidating the binding modes of this compound and its analogues within the HIV-1 integrase active site. The crystal structure of the HIV-1 IN catalytic core domain (PDB code 1QS4), complexed with this compound and a magnesium ion, is frequently utilized as a template for these simulations researchgate.netnih.govnih.govwikipedia.orgwikidata.org.

This compound is characterized by its central binding within the integrase active site, positioned between the highly conserved catalytic triad (B1167595) residues: Aspartate 64 (D64), Aspartate 116 (D116), and Glutamate (B1630785) 152 (E152) nih.govcenmed.comscienceopen.comguidetopharmacology.org. This binding mode enables this compound to establish critical interactions with the protein, effectively competing with viral DNA for access to the active site cenmed.com. A defining feature of this compound's inhibitory activity is its 1,3-β-diketoacid group, which is crucial for chelating the essential magnesium ions within the active site researchgate.net. The keto-enol moiety, a common feature in diketo acid (DKA) inhibitors, is consistently found in close proximity to the magnesium ions guidetopharmacology.org.

The IN/5CITEP complex is often employed as a surrogate platform in docking simulations for other HIV-1 IN inhibitors, particularly integrase strand transfer inhibitors (INSTIs), due to its relevance in mimicking the IN/viral DNA complex nih.gov. Comparative analyses have shown that this compound shares similar binding modes with other integrase inhibitors, such as 3,4-dicaffeoylquinic acid (3,4-DCQA), both occupying the active site between the catalytic DDE residues nih.gov. Notably, raltegravir (B610414), a prominent "butterfly-like" INSTI, has been observed to mimic this compound's binding mode, exhibiting similar ligand-receptor interactions, which can include the involvement of intermediate water molecules in coordinating with magnesium wikipedia.org.

Application of Docking Algorithms and Scoring Functions in this compound Research

The application of various docking algorithms and scoring functions has been fundamental in understanding this compound's interactions and predicting the binding modes of its analogues. The GOLD (Genetic Optimization for Ligand Docking) program, specifically versions 5.0 or 3.1, is a widely adopted genetic algorithm for conducting docking simulations in this compound research researchgate.netnih.govwikidata.orgcenmed.com. The GoldScore function is typically employed to rank the generated ligand poses based on their predicted binding affinity researchgate.netcenmed.com. Other notable docking software utilized in studies involving this compound include WinDock (which leverages the DOCK searching engine) and Molegro Virtual Docker (MVD) nih.gov. Schrödinger's GLIDE Score and E-model score have also been applied in such analyses wikidata.org.

During docking simulations, a defined cavity, often a 5 Å radius, is established around the this compound ligand within the integrase active site researchgate.netcenmed.com. Critical constraints are incorporated into these simulations, such as the requirement for magnesium ion chelation by the hydroxypyrimidinone group of the inhibitor and by the oxygen atoms of the catalytic triad residues (D116, D64, and E152) researchgate.netcenmed.com. The effectiveness of these computational methods is underscored by the significant correlation observed between the calculated fitness scores of compounds for the IN/5CITEP catalytic cavity and their experimentally determined 50% inhibitory concentrations (IC50s) in strand transfer assays nih.gov. Scoring functions play a crucial role in evaluating the binding affinity and predicting the most probable binding orientations of ligands within the receptor site uni.lu.

Comparative Analysis of this compound Binding Modes with Other Integrase Inhibitors

Comparative analyses of this compound's binding modes with other integrase inhibitors have provided valuable insights into the commonalities and distinctions among different classes of IN inhibitors. This compound's interaction with the integrase active site is frequently compared to that of other diketo acid (DKA) inhibitors and integrase strand transfer inhibitors (INSTIs), including well-known compounds such as L-708,906, L-731,988, S-1360, Raltegravir, and Elvitegravir nih.govmims.comcenmed.comwikipedia.orgwikipedia.org.

Both this compound and L-708,906 are hypothesized to exert their inhibitory effects on strand transfer by occupying the integrase active site, thereby physically hindering the access of target DNA wikipedia.org. A direct comparison with 3,4-dicaffeoylquinic acid (3,4-DCQA) showed that both compounds bind similarly within the active site, specifically between the catalytic residues D64, D116, and E152, suggesting a conserved mechanism of interaction for these inhibitors nih.gov.

Raltegravir, a clinically approved INSTI, has been demonstrated to mimic the binding mode of this compound, establishing similar ligand-receptor interactions. This includes the crucial coordination with magnesium ions, sometimes facilitated by intermediate water molecules within the binding pocket, highlighting the importance of water molecules in the binding mechanism wikipedia.org. The crystal structure of integrase in complex with this compound has further indicated that the inhibitor contacts integrase residues that are identical or closely related to those implicated in resistance against other DKA inhibitors, suggesting shared resistance pathways labshare.cn.

While this compound demonstrates inhibitory activity against both 3'-processing and strand transfer steps of integrase, it exhibits a notably stronger inhibitory effect on the strand transfer reaction cenmed.comwikipedia.org. This selective inhibition is a characteristic shared with many potent INSTIs, underscoring this compound's relevance as a prototype for this class of drugs. The interaction of this compound with integrase, involving both metal binding and occupation of the putative viral DNA binding site, is considered crucial for optimizing the docking of other INSTIs nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Studies Involving this compound

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that establish mathematical relationships between the chemical structures of compounds and their biological activities. In the context of HIV-1 integrase inhibition, QSAR studies, including 2D, 3D, and even 4D-QSAR analyses, have been extensively applied to various integrase inhibitors to elucidate the quantitative correlations between their chemical structures and biological potencies researchgate.netmims.comnih.govuni.lu. This compound, as a prototype diketo acid (DKA) with a critical functionality for its inhibitory activity, has been a significant compound in such QSAR investigations, contributing to the understanding of molecular features essential for integrase inhibition researchgate.net. The overarching goal of these QSAR models is to derive predictive relationships that can guide the rational design of novel and more potent integrase inhibitors researchgate.net.

Development and Validation of 2D and 3D QSAR Models for Integrase Inhibition

The development and validation of 2D and 3D QSAR models are crucial steps in understanding the structure-activity relationships of HIV-1 integrase inhibitors. These models aim to quantitatively describe the relationship between the molecular features of inhibitors and their biological activity against integrase researchgate.net. Research has demonstrated that both 2D and 3D QSAR models can achieve good internal consistency, predictive power, and stability researchgate.net.

For instance, studies have reported significant correlation coefficients, with r² values around 0.908 and cross-validated q² values around 0.643 for 2D models, and r² values around 0.904 and q² values around 0.719 for 3D models researchgate.netcenmed.com. These robust statistical metrics indicate the high potential of these models for accurately predicting the activity of untested compounds. A fundamental step in the generation of 3D QSAR models, such as Comparative Molecular Field Analysis (CoMFA), is the precise 3D molecular alignment of the dataset compounds. This alignment is often achieved through molecular docking of the inhibitors into the enzyme's active site, ensuring that the structural features are compared in a biologically relevant orientation researchgate.netcenmed.com. The utility of QSAR models extends beyond prediction, as they are also valuable tools for hit identification and subsequent hit-to-lead optimization in drug discovery, offering a cost-effective approach to identifying promising drug candidates uni.lu.

Application of Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely employed 3D-QSAR methodologies in the research of HIV-1 integrase inhibitors researchgate.netguidetopharmacology.orgcenmed.commims.comnih.govuni.lu. These techniques are particularly valuable for dissecting the contributions of different molecular fields to biological activity. CoMFA focuses on analyzing the steric and electrostatic contributions of inhibitors to their binding affinity and inhibitory potency researchgate.netcenmed.com.

CoMSIA extends this analysis by incorporating additional molecular fields, such as hydrophobic and hydrogen-bonding interactions, alongside steric and electrostatic properties mims.comnih.gov. A significant advantage of CoMSIA is its ability to generate contour plots, which visually represent the regions around the ligand where specific molecular features (e.g., steric bulk, positive/negative charge, hydrophobicity, hydrogen bond donor/acceptor character) are favorable or unfavorable for activity mims.comnih.gov. These contour maps provide medicinal chemists with actionable insights, guiding the design of new inhibitors with enhanced potency and selectivity by suggesting specific molecular modifications researchgate.net. Across numerous QSAR studies on integrase inhibitors, CoMFA and CoMSIA have consistently been among the most frequently used methods, with CoMSIA often demonstrating superior predictive power and robustness mims.com.

Comparative Residue Interaction Analysis (CoRIA) in the Context of this compound Binding

Comparative Residue Interaction Analysis (CoRIA) is a sophisticated receptor-based 3D-quantitative structure-activity relationship (QSAR) methodology employed to understand the intricate details of ligand-receptor binding, particularly in the context of HIV-1 integrase inhibitors like this compound. This approach calculates the non-bonded interaction energies, including both van der Waals and Coulombic forces, between inhibitors and individual active site residues of the enzyme. These interaction energies, along with other thermodynamic descriptors, are then correlated with observed biological activity using chemometric methods. researchgate.netnih.govresearchgate.net

A primary advantage of CoRIA lies in its ability to quantitatively identify critical residues and characterize the nature of interactions that significantly influence the biological activity of a ligand. researchgate.netresearchgate.net For this compound, this analysis has been instrumental in revealing the key amino acid residues within the HIV-1 integrase active site that are involved in its binding and inhibitory action.

Detailed Research Findings on this compound-Integrase Interactions:

Crystallographic studies have provided a high-resolution view (2.1-Å) of the HIV-1 integrase catalytic core domain (CCD) in complex with this compound. This structural data demonstrates that this compound binds centrally within the integrase active site. nih.govacs.orgscienceopen.com The inhibitor establishes direct contacts with the catalytic triad residues: Asp64, Asp116, and Glu152. nih.govacs.orgscienceopen.com Notably, only minor conformational changes in the protein are observed upon this compound binding. acs.org

A critical aspect of this compound's binding mode involves a structural water molecule that acts as a bridge between this compound and the integrase residues Asp64 and Asn155. acs.org This ordered water molecule plays a significant role in defining the ligand's binding orientation and stability within the active site. acs.org

Further analysis, consistent with CoRIA principles, has highlighted specific hydrogen bonding and other close contacts:

Hydrogen Bonds: The tetrazolium moiety of this compound forms two hydrogen bonds with Lys165 and Lys159. These lysine (B10760008) residues are known to be involved in DNA binding, suggesting a potential mechanism by which this compound interferes with integrase-DNA interactions. scienceopen.com

Other Key Contacts: Additional residues making close contact with this compound include Thr66, which has been implicated in resistance to diketoacid inhibitors in in vitro studies. Furthermore, Asn155, Tyr143, and Gln148 are also involved in interactions, with the latter two being relevant to observed raltegravir resistance in vivo. scienceopen.com

The binding site for this compound has been shown to overlap with the region where the integrase residue Gln148 interacts with the 5'-cytosine of the viral DNA long terminal repeat (LTR). This overlap is supported by evidence that this compound inhibits cross-linking between the LTR 5'-C and Gln148 of integrase, further suggesting its mechanism of action involves competing with the target DNA substrate. researchgate.net

The this compound-integrase complex serves as a valuable model for computational docking simulations aimed at designing new integrase inhibitors, indicating its relevance as a structural template for drug discovery efforts. scienceopen.comnih.gov The study of this compound has also underscored the critical role of hydrogen bonds in maintaining a stable interaction profile, a finding consistent with observations for other integrase inhibitors. mdpi.com

Key Integrase Residues Influencing this compound Binding (identified by CoRIA and structural studies):

The application of CoRIA has consistently identified a set of key residues that are crucial for the binding of various integrase inhibitors, including this compound. These residues are often conserved and represent important interaction points within the enzyme's active site.

| Residue | Role in this compound Interaction | Type of Interaction (as per CoRIA/Structural Data) |

| Asp64 | Catalytic residue, direct contact, bridged by water molecule | Direct contact, hydrogen bond (via water) nih.govacs.orgscienceopen.comacs.org |

| Thr66 | Key contact, implicated in DKA resistance | Direct contact scienceopen.com |

| Val77 | Key residue influencing binding | General influence on ligand binding researchgate.netresearchgate.net |

| Asp116 | Catalytic residue, direct contact | Direct contact nih.govacs.orgscienceopen.com |

| Glu152 | Catalytic residue, direct contact | Direct contact nih.govacs.orgscienceopen.com |

| Asn155 | Key contact, bridged by water molecule | Direct contact, hydrogen bond (via water) scienceopen.comacs.org |

| Lys159 | Forms hydrogen bond with this compound, involved in DNA binding | Hydrogen bond scienceopen.com |

| Lys165 | Forms hydrogen bond with this compound | Hydrogen bond scienceopen.com |

| Tyr143 | Key contact, involved in raltegravir resistance | Direct contact scienceopen.com |

| Gln148 | Key contact, overlaps with DNA binding site | Direct contact, implicated in DNA cross-linking inhibition scienceopen.comresearchgate.net |

This detailed understanding of this compound's interactions with HIV-1 integrase through CoRIA and structural analyses provides valuable insights for optimizing the inhibitory activity of existing ligands and guiding the design of novel, more potent inhibitors.

Structure Activity Relationships Sar and Rational Integrase Inhibitor Design

Impact of 5CITEP Substituents on Integrase Inhibitory Potency and Selectivity

Modifications to different parts of the this compound molecule significantly influence its inhibitory potency against HIV-1 integrase and its selectivity between the 3'-processing (3'-P) and strand transfer (ST) reactions. This compound primarily inhibits ST, with much reduced potency against 3'-P acs.org.

Influence of Left-Side Aryl Ring Modifications on this compound Activity

The "left side" aryl ring of this compound, specifically the indolyl nucleus, allows for significant diversity in substituents while maintaining good ST inhibitory potency acs.org. However, the introduction of carboxylic acid-containing substituents onto this left-side aryl ring has been observed to enhance 3'-P inhibitory potency. This enhancement, in turn, leads to a reduction in selectivity toward ST reactions acs.orgacs.orgresearchgate.net.

Significance of Right-Side Acidic Functionality (Tetrazole vs. Carboxylate) in this compound Analogues

The "right side" acidic functionality is a critical determinant of this compound's activity. This compound possesses a tetrazole group, while a related ADK inhibitor, L-708,906, features a carboxylic acid group acs.orgacs.org. Tetrazoles are known to serve as isosteric replacements for carboxyl groups acs.org. Biochemical assays have shown that both tetrazole and carboxyl moieties can provide potent inhibition in ST assays acs.org.

A notable difference lies in their metal dependence: while carboxylate analogs show consistent affinity and potency regardless of the divalent metal (Mg²⁺ or Mn²⁺), tetrazoles like this compound exhibit reduced binding and inhibition in the presence of Mg²⁺ compared to Mn²⁺ pnas.orgpnas.org. This metal dependence may contribute to the observed poor antiviral activity of tetrazole-containing inhibitors in cellular assays despite potent biochemical inhibition pnas.orgpnas.org.

Table 1: Comparison of Tetrazole vs. Carboxylate Functionality in Integrase Inhibition acs.orgpnas.orgpnas.org

| Feature | Tetrazole (e.g., this compound) | Carboxylate (e.g., L-708,906) |

| Biochemical ST Inhibition | Potent acs.org | Potent acs.org |

| Antiviral Activity (Cellular) | Generally lacking or poor acs.orgacs.orgresearchgate.netpnas.org | Can provide antiviral protection acs.orgacs.org |

| Metal Dependence (Mg²⁺ vs. Mn²⁺) | Reduced binding/inhibition in Mg²⁺ relative to Mn²⁺ pnas.orgpnas.org | Not significantly affected by metal choice pnas.orgpnas.org |

| Role of Acidic Proton | Not necessarily required for ST inhibitory potency (e.g., ester analogues) acs.org | Essential for inhibition, but not binding pnas.org |

Role of Specific Halogenation (e.g., Chloro at the Indolyl 5-Position) in this compound Potency

The chloro substituent at the indolyl 5-position of this compound (13b) plays a role in its inhibitory profile. Substitution of this 5-chloro with hydrogen (13a) decreases 3'-P inhibitory potency, while substitution with fluorine (13f) maintains 3'-P inhibitory potency equivalent to the parent chlorine acs.org. Interestingly, neither hydrogen nor fluorine substitution at this position significantly affects ST inhibitory potency acs.org. Introduction of a carboxyl group at the indolyl 5-position can significantly decrease ST inhibitory potency while approximately doubling 3'-P potency, leading to a complete loss of 3'-P/ST selectivity portico.org.

Pharmacophoric Requirements for this compound-like Integrase Inhibitors

The pharmacophoric requirements for this compound-like integrase inhibitors are crucial for understanding their mechanism of action and guiding the design of new compounds.

Defining Spatial and Electronic Requirements for Optimal Active Site Binding

The crystal structure of HIV-1 integrase complexed with this compound (PDB ID 1QS4) has been instrumental in defining the spatial and electronic requirements for optimal active site binding acs.orgpsu.edu. This compound binds centrally within the integrase active site, making close contacts with the protein residues acs.org. Key residues involved in metal ion coordination, such as Asp64, Asp116, and Glu152 (the catalytic DDE motif), are in the vicinity of the bound inhibitor nih.govpsu.edunih.gov.

Molecular modeling studies suggest that while the carboxyl group of some inhibitors can coordinate a second Mg²⁺ ion, the tetrazole group of this compound may not reach this ion, instead interacting with the terminal phosphate (B84403) group of viral DNA during molecular dynamics simulations acs.org. A structural water molecule bridging this compound with Asp64 and Asn155 has been identified in simulations, highlighting the importance of solvent interactions in defining the ligand's binding mode researchgate.net. The functionality of the 1,3-β-diketoacid group is essential for inhibitory activity, as confirmed by the crystal structure of IN bound to this compound nih.gov.

The pharmacophore for integrase inhibitors typically involves hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic features (H), and aromatic rings (RA) up.ac.za. For ADK inhibitors, the diketo acid pharmacophore is postulated to coordinate two divalent metal ions in the catalytic site, thereby blocking the target DNA site of the strand transfer complex asm.org.

Insights for De Novo Design of Novel Integrase Inhibitors Based on the this compound Scaffold

The insights gained from this compound's SAR and pharmacophore analysis provide a robust platform for the de novo design of novel integrase inhibitors. The core β-diketo acid moiety is considered necessary for anti-integrase activity unifi.it.

Key design principles include:

Modulating the Left Aryl Ring: Diverse groups can be introduced to the left-side aryl ring to fine-tune ST inhibitory potency. However, care must be taken with acidic substituents, which can reduce ST selectivity acs.orgacs.orgresearchgate.net.

Optimizing the Right Acidic Functionality: While tetrazoles are isosteric to carboxylates and provide potent biochemical inhibition, the choice of acidic group impacts cellular antiviral activity and metal dependence acs.orgpnas.orgpnas.org. This suggests that for improved cellular efficacy, carboxylate-bearing agents might be preferred or modifications to tetrazoles to improve Mg²⁺ coordination are necessary.

Strategic Halogenation: The position and type of halogenation, such as chlorine at the indolyl 5-position, can selectively influence 3'-P inhibition without significantly affecting ST inhibition acs.org.

Metal Chelation: The ability to chelate divalent metal ions (Mg²⁺ or Mn²⁺) in the active site is a fundamental requirement psu.edunih.govasm.org. Designing compounds that optimize this chelation, potentially involving structural water molecules, can enhance potency nih.govresearchgate.net.

Spatial and Electronic Complementarity: Designing molecules that precisely fit the active site cavity and possess the optimal arrangement of hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, as defined by pharmacophore models, is crucial nih.govup.ac.zacenmed.com.

Addressing Cellular Disparity: The observation that this compound is potent in biochemical assays but lacks significant antiviral effects in cellular systems highlights the need for de novo design efforts to consider factors beyond direct enzyme inhibition, such as cellular uptake, metabolism, and protein binding acs.orgacs.orgresearchgate.netpnas.org.

The structural information from this compound's complex with integrase provides a foundational understanding for structure-based drug design, allowing for the rational modification and synthesis of new inhibitors with enhanced potency, selectivity, and improved cellular antiviral activity acs.org. Current integrase inhibitors like Raltegravir (B610414), Elvitegravir, Dolutegravir, and Bictegravir, while structurally distinct from this compound, share the common mechanism of inhibiting the strand transfer step and demonstrate the success of targeting the integrase enzyme cenmed.comnih.govwikipedia.orgtriplebond-canada.comwikipedia.orgwikipedia.orgwikipedia.orgresearchgate.netmims.commims.comuni.luiiab.memims.comidrblab.netresearchgate.netrjptonline.orgnih.govnih.govnih.govnih.govmdpi.com.

Methodological Contributions of 5citep Research to Integrase Studies

5CITEP as a Research Tool in Integrase Biochemistry

The well-characterized interaction of this compound with HIV-1 integrase has made it an invaluable tool for biochemical investigations. Its properties have facilitated the development of robust assays and provided insights into the enzyme's complex mechanisms.

Development of Biochemical Enzyme Activity Assays Utilizing this compound (e.g., Scintillation Proximity Assays)

The quest for potent and specific HIV-1 integrase inhibitors necessitated the development of high-throughput screening assays that could accurately measure enzyme activity. This compound has been instrumental in the advancement of these biochemical assays, particularly Scintillation Proximity Assays (SPA). nih.gov

SPA technology offers a homogeneous assay format, eliminating the need for separation of bound and unbound ligands, which is a significant advantage in high-throughput screening. nih.gov In the context of integrase research, versatile scintillation proximity-based assays have been designed where integrase is assembled onto donor DNA immobilized on beads. This setup allows for the specific investigation of the DNA strand transfer reaction in isolation. nih.gov The use of a suitable radioligand in these assays is crucial, and while not explicitly stated that this compound itself is the radioligand in all developed SPAs, its known interaction with the integrase active site makes it and its analogs ideal candidates for such roles. These assays can be used for high-throughput DNA strand transfer assays or for integrase binding assays. nih.gov

The development of such assays marked a significant improvement over first-generation methods, which were often confounded by inhibitors that blocked the assembly of the integrase-DNA complex rather than the catalytic function of the enzyme. The specificity afforded by second-generation designs, which decouple assembly from DNA strand transfer, has been critical in identifying clinically relevant compounds. nih.gov

Probing Integrase Conformational States and Reaction Intermediates with this compound

Understanding the dynamic nature of integrase and its various conformational states is crucial for elucidating its mechanism of action and for the rational design of inhibitors. This compound has been a key tool in these investigations, primarily through its use in biophysical and computational studies.

Molecular dynamics (MD) simulations of the HIV-1 integrase-5CITEP complex have provided valuable insights into the flexibility of the binding site and the mobility of the ligand within it. nih.govacs.orgacs.org A notable finding from a 2 ns MD simulation was the identification of a structural water molecule that bridges this compound with key active site residues Asp 64 and Asn 155. nih.govacs.org This water-mediated interaction highlights the importance of considering the role of solvent in ligand binding and offers a potential avenue for the design of new, more potent inhibitors. nih.govacs.org

Furthermore, the co-crystal structure of this compound bound to the integrase active site has provided a static snapshot of an inhibited conformation. nih.gov This structural information is invaluable for understanding how inhibitors interact with the enzyme and for designing new compounds that can effectively block the catalytic activity of integrase. The interaction between this compound and Gln-148, a residue in a flexible loop of the enzyme, has been observed crystallographically, and studies have shown that this compound can inhibit disulfide cross-linking between this residue and the viral DNA. harvard.edu This suggests that this compound binding can interfere with the specific interactions required for the integration process. harvard.edu

Applications of this compound in Computational Methodology Validation and Development

The availability of a high-resolution crystal structure of the integrase-5CITEP complex has made it a cornerstone for the validation and development of various computational methodologies aimed at discovering and optimizing integrase inhibitors.

Serving as a Benchmark Ligand for Molecular Docking and Dynamics Simulations

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools in drug discovery. However, their accuracy and predictive power rely on proper validation. This compound has served as a critical benchmark ligand for these methods in the context of HIV-1 integrase.

The co-crystal structure of the integrase catalytic core domain in complex with this compound has been used as a surrogate for the integrase/viral DNA complex in docking simulations. This approach has been validated by demonstrating a significant correlation between the in-silico docking fitness of various compounds and their experimentally determined inhibitory concentrations (IC50s) in strand transfer assays. The amino acid residues identified as being involved in inhibitor binding in these simulations also matched those implicated in drug resistance, further validating the model.

MD simulations of the integrase-5CITEP complex have not only provided insights into the binding mode of this compound but have also helped to refine the force fields and parameters used in these simulations. acs.org The ability of MD simulations to identify stable water-mediated interactions, as seen with the this compound complex, demonstrates their utility in providing a more complete picture of the binding event than can be obtained from static crystal structures alone. nih.govacs.org

| Parameter | Value/Observation | Methodology | Reference |

|---|---|---|---|

| IC50 (Cross-link inhibition) | 29 µM | Biochemical Assay | harvard.edu |

| Key Interacting Residues | Asp 64, Asn 155, Gln-148 | Molecular Dynamics, Crystallography | nih.govacs.orgharvard.edu |

| Bridging Molecule | Structural Water | Molecular Dynamics | nih.govacs.org |

Facilitating the Validation and Refinement of QSAR and Other Computational Biology Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of compounds based on their chemical structures. The development of robust and predictive QSAR models for HIV-1 integrase inhibitors is crucial for virtual screening and lead optimization. nih.govnih.gov

As a well-characterized inhibitor with a known binding mode, this compound and other diketo acid (DKA) analogs serve as important reference compounds in the development and validation of QSAR models for this class of inhibitors. researchgate.netnih.govunifi.it The biological activity data of this compound and its congeners can be included in the training and test sets used to build and validate QSAR models. A reliable QSAR model should be able to accurately predict the activity of compounds like this compound based on their structural features.

The insights gained from studying the this compound-integrase interaction, such as the importance of specific pharmacophoric features and the role of water molecules, can also be used to refine the descriptors used in QSAR models. By incorporating this knowledge, more accurate and predictive models can be developed, leading to more effective virtual screening campaigns for novel integrase inhibitors. The development of 3D-QSAR models, which consider the three-dimensional properties of molecules, has been particularly informed by the structural data available for inhibitors like this compound bound to the integrase active site. nih.govnih.gov

| Computational Method | Contribution of this compound | Key Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Benchmark for validating docking protocols and scoring functions. | Improved accuracy in predicting binding modes of new inhibitors. | |

| Molecular Dynamics | Reference for refining force fields and simulation parameters. | Enhanced understanding of integrase dynamics and ligand interactions. | nih.govacs.org |

| QSAR Modeling | Inclusion in training/test sets for model validation. | Development of more predictive models for virtual screening. | researchgate.netnih.govunifi.itnih.govnih.gov |

Q & A

Q. How to reconcile discrepancies between in vitro and cell-based this compound activity?

- Methodological Answer : Perform parallel assays using cell-free integrase activity tests and infectivity models (e.g., MT-4 cells). Poor cellular uptake, quantified via LC-MS, often explains reduced efficacy in vivo. Lipophilicity optimization or prodrug strategies may bridge this gap .

Tables for Key Findings

| Structural Feature | Impact on Activity | Experimental Validation | Reference |

|---|---|---|---|

| α,β-diketo group | Essential for metal coordination and binding | Competitive binding assays with ³H-II | |

| Chlorindole moiety | Enhances specificity for α4 helix residues | X-ray crystallography and mutagenesis | |

| Carboxylic acid | Critical for inhibition, not binding | Derivative synthesis and functional assays |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.